molecular formula C14H23N3O B1465568 4-(4-Methylpiperazin-1-yl)-2-propoxyaniline CAS No. 761440-98-6

4-(4-Methylpiperazin-1-yl)-2-propoxyaniline

Cat. No.: B1465568
CAS No.: 761440-98-6
M. Wt: 249.35 g/mol
InChI Key: MADLROAYXJGWDI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-propoxyaniline typically involves the reaction of 4-methylpiperazine with 2-propoxyaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)-2-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where the piperazine ring or the aniline moiety is substituted with different functional groups.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-2-propoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-propoxyaniline involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors in the body, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to therapeutic effects .

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-yl)-2-propoxyaniline can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-3-10-18-14-11-12(4-5-13(14)15)17-8-6-16(2)7-9-17/h4-5,11H,3,6-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADLROAYXJGWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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